molecular formula C81H130F3N27O24 B10820845 Nociceptin Trifluoroacetic Acid Salt

Nociceptin Trifluoroacetic Acid Salt

Cat. No. B10820845
M. Wt: 1923.1 g/mol
InChI Key: VNAMUOLQJHRKMK-HLYFSKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nociceptin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and remove protecting groups .

Industrial Production Methods: In industrial settings, the synthesis of nociceptin (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Nociceptin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.

    Cleavage from Resin: Trifluoroacetic acid is the primary reagent.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) are employed.

Major Products: The major product of these reactions is the nociceptin peptide, which can be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

Nociceptin (trifluoroacetate salt) has a wide range of scientific research applications:

Mechanism of Action

Nociceptin exerts its effects by binding to the nociceptin receptor, which is a G-protein-coupled receptor. Upon binding, it inhibits the activation of adenylyl cyclase and reduces the influx of calcium ions while increasing the efflux of potassium ions. This leads to the inhibition of neurotransmitter release and modulation of neuronal excitability. The pathways involved include the modulation of pain perception, stress responses, and other central nervous system functions .

Comparison with Similar Compounds

Nociceptin is similar to other opioid peptides such as dynorphin A and enkephalins. it does not interact with the classic opioid receptors (mu, kappa, and delta) but specifically targets the nociceptin receptor. This unique receptor specificity makes nociceptin distinct in its pharmacological profile and potential therapeutic applications .

Similar Compounds:

  • Dynorphin A
  • Enkephalins
  • Endorphins

Nociceptin’s unique receptor interaction and broad range of biological effects highlight its potential as a therapeutic agent and its importance in scientific research.

properties

Molecular Formula

C81H130F3N27O24

Molecular Weight

1923.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C79H129N27O22.C2HF3O2/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46;3-2(4,5)1(6)7/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90);(H,6,7)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-;/m0./s1

InChI Key

VNAMUOLQJHRKMK-HLYFSKNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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